molecular formula C19H13N3O5S B2944784 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 922004-03-3

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2944784
CAS No.: 922004-03-3
M. Wt: 395.39
InChI Key: AZUSOPHYSNFNND-UHFFFAOYSA-N
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Description

N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a small-molecule compound featuring a benzofuran-thiazole hybrid scaffold. The structure includes a 5-methoxy-1-benzofuran moiety linked to the 4-position of a 1,3-thiazole ring, with a 2-nitrobenzamide group at the 2-position of the thiazole.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S/c1-26-12-6-7-16-11(8-12)9-17(27-16)14-10-28-19(20-14)21-18(23)13-4-2-3-5-15(13)22(24)25/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUSOPHYSNFNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of appropriate thioamides or thioesters with α-haloketones .

Industrial Production Methods

Industrial production of such complex compounds often employs automated and high-throughput synthesis techniques to ensure consistency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrobenzamide group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Key Observations :

  • Benzofuran vs. Phenyl/Thiazole Substitutions : The benzofuran moiety in the target compound may enhance π-π stacking interactions in biological targets compared to simpler phenyl groups, as seen in the plant growth modulators .
  • Nitrobenzamide vs. Other Linkers: The 2-nitrobenzamide group in the target compound could improve binding affinity compared to phenoxy or urea derivatives, as nitro groups often act as electron-withdrawing anchors in enzyme active sites .
  • Antimicrobial Activity : Triazole-containing analogs (e.g., ) show moderate activity against E. coli, suggesting the target compound’s nitro group might enhance potency if tested .

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), intermolecular N–H⋯N and C–H⋯F/O interactions stabilize crystal packing, a feature likely shared by the target compound due to its amide and nitro groups .

Biological Activity

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This compound features a unique structural arrangement that includes a benzofuran moiety linked to a thiazole ring, which is further connected to a nitro-substituted benzamide group. The combination of these functional groups contributes to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H18N2O4S\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

Physical Properties

PropertyValue
Molecular Weight394.44 g/mol
XLogP3-AA5.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism of action is believed to involve the compound's ability to intercalate into DNA, thereby affecting gene expression and cellular proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Studies indicate that it possesses antibacterial and antifungal properties, making it a candidate for further exploration in the treatment of infectious diseases. The thiazole ring is thought to play a crucial role in its interaction with microbial targets.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The benzofuran moiety allows the compound to bind to DNA, disrupting replication and transcription processes.
  • Enzyme Modulation: The thiazole ring may interact with various enzymes and receptors, influencing their activity and leading to altered metabolic pathways.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed increased apoptosis markers and cell cycle arrest at the G2/M phase.

Study 2: Antimicrobial Activity

In another study, the antimicrobial properties were assessed against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against C. albicans, indicating moderate antibacterial and strong antifungal activities.

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